6-(2-phenylethyl)oximino naltrexone 6-(2-phenylethyl)oximino naltrexone
Brand Name: Vulcanchem
CAS No.: 127227-10-5
VCID: VC0142410
InChI: InChI=1S/C28H32N2O4/c31-22-9-8-20-16-23-28(32)12-10-21(29-33-15-11-18-4-2-1-3-5-18)26-27(28,24(20)25(22)34-26)13-14-30(23)17-19-6-7-19/h1-5,8-9,19,23,26,31-32H,6-7,10-17H2/b29-21+/t23-,26+,27+,28-/m1/s1
SMILES: C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O
Molecular Formula: C28H32N2O4
Molecular Weight: 460.6 g/mol

6-(2-phenylethyl)oximino naltrexone

CAS No.: 127227-10-5

Main Products

VCID: VC0142410

Molecular Formula: C28H32N2O4

Molecular Weight: 460.6 g/mol

6-(2-phenylethyl)oximino naltrexone - 127227-10-5

CAS No. 127227-10-5
Product Name 6-(2-phenylethyl)oximino naltrexone
Molecular Formula C28H32N2O4
Molecular Weight 460.6 g/mol
IUPAC Name (4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Standard InChI InChI=1S/C28H32N2O4/c31-22-9-8-20-16-23-28(32)12-10-21(29-33-15-11-18-4-2-1-3-5-18)26-27(28,24(20)25(22)34-26)13-14-30(23)17-19-6-7-19/h1-5,8-9,19,23,26,31-32H,6-7,10-17H2/b29-21+/t23-,26+,27+,28-/m1/s1
Standard InChIKey IAXZIXAQAXBZQX-WREUMIDGSA-N
Isomeric SMILES C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O
SMILES C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O
Canonical SMILES C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O
Synonyms 6-(2-phenylethyl)oximino naltrexone
NPC 831
NPC-831
PubChem Compound 9578325
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator